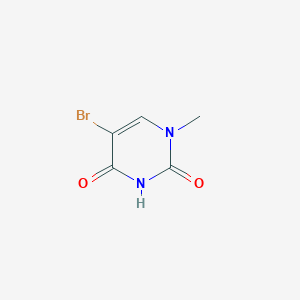

5-bromo-1-methylpyrimidine-2,4(1h,3h)-dione

Description

The exact mass of the compound 1-Methyl-5-bromouracil is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44431. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Pyrimidinones - Uracil - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-1-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O2/c1-8-2-3(6)4(9)7-5(8)10/h2H,1H3,(H,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIVKLKRNXWUHSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)NC1=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50212671 | |

| Record name | 1-Methyl-5-bromouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6327-97-5 | |

| Record name | 1-Methyl-5-bromouracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006327975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-5-bromouracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44431 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-5-bromouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYL-5-BROMOURACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ZW9I8H12L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione (CAS Number: 6327-97-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione, also known as 1-methyl-5-bromouracil, is a synthetic pyrimidine derivative. As a structural analog of thymine, it holds significant potential in various research and drug development applications, primarily stemming from its ability to be incorporated into nucleic acids, leading to mutations. This technical guide provides a comprehensive overview of its physicochemical properties, potential synthesis methodologies, and known biological activities, with a focus on its role as a mutagen and its potential as an antiviral or anticancer agent.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. While some experimental data is available, many properties are predicted.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Synonyms | 1-methyl-5-bromouracil | - |

| CAS Number | 6327-97-5 | - |

| Molecular Formula | C5H5BrN2O2 | [1] |

| Molecular Weight | 205.01 g/mol | [2] |

| Appearance | Solid (predicted) | [3] |

| Boiling Point | 286.6 °C at 760 mmHg (predicted) | [1] |

| Density | 1.827 g/cm³ (predicted) | [1] |

| Flash Point | 127.1 °C (predicted) | [1] |

| Refractive Index | 1.587 (predicted) | [1] |

| XLogP3 | 0.1 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 0 | [4] |

| Topological Polar Surface Area | 49.4 Ų | [1] |

| Heavy Atom Count | 10 | [1] |

| Complexity | 224 | [1] |

Synthesis and Characterization

dot

Caption: Proposed synthetic pathways for this compound.

Experimental Protocols (Hypothetical)

Based on general organic chemistry principles and related literature, the following are hypothetical experimental protocols.

Route A: Bromination of 1-Methyluracil

-

Dissolution: Dissolve 1-methyluracil in a suitable solvent (e.g., acetic acid, acetonitrile).

-

Bromination: Add a brominating agent, such as N-bromosuccinimide (NBS) or bromine (Br2), to the solution. The reaction may be initiated or accelerated by a radical initiator or light.[7]

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Route B: Methylation of 5-Bromouracil

-

Deprotonation: Treat 5-bromouracil with a suitable base (e.g., sodium hydride, potassium carbonate) in an aprotic solvent (e.g., dimethylformamide, acetonitrile) to form the corresponding anion.

-

Methylation: Add a methylating agent, such as dimethyl sulfate (DMS) or methyl iodide (MeI), to the reaction mixture.

-

Reaction Monitoring: Monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, quench the reaction and extract the product into an organic solvent.

-

Purification: Wash the organic layer, dry it over an anhydrous salt, and remove the solvent. Purify the residue by recrystallization or column chromatography.

Characterization

While specific spectral data for this compound is not widely published, a crystal structure has been reported, confirming its molecular geometry.[8] For full characterization, the following spectroscopic techniques would be essential:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR would show signals for the methyl group protons and the proton on the pyrimidine ring. 13C NMR would provide information on the carbon skeleton.

-

Infrared (IR) Spectroscopy: Characteristic peaks for the C=O (carbonyl) and N-H stretching vibrations would be expected.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern for bromine.

Biological Activity and Potential Applications

The biological activity of this compound is largely inferred from its structural similarity to 5-bromouracil.

Mutagenesis

5-Bromouracil is a well-known mutagen that acts as a thymine analog.[9] It can be incorporated into DNA during replication. The bromine atom at the 5-position alters the electron distribution in the pyrimidine ring, increasing the likelihood of tautomerization from the keto form to the enol form. In its more stable keto form, it pairs with adenine. However, in its enol form, it can mispair with guanine. This leads to a transition mutation (A-T to G-C) in subsequent rounds of DNA replication. It is highly probable that this compound exhibits similar mutagenic properties.

dot

Caption: Proposed mechanism of mutagenesis for this compound.

Potential Antiviral and Anticancer Activity

Many pyrimidine analogs exhibit antiviral and anticancer properties by interfering with nucleic acid synthesis. The incorporation of these analogs can inhibit viral replication or tumor cell proliferation. For instance, the related compound 5-bromo-1-mesyluracil has shown inhibitory effects on DNA and RNA synthesis in HeLa cells.[5][6] Given its ability to be incorporated into DNA, this compound is a candidate for investigation as an antiviral or anticancer agent.

dot

References

- 1. echemi.com [echemi.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. This compound | 6327-97-5 [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. Synthesis and antitumor activity of 5-bromo-1-mesyluracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 5-Bromouracil synthesis - chemicalbook [chemicalbook.com]

- 8. academic.oup.com [academic.oup.com]

- 9. 1-methyl-5-bromouracil(6327-97-5) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide on the Physicochemical Properties of 5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione, also known as 5-bromo-1-methyluracil, is a synthetic halogenated derivative of the pyrimidine base uracil. The presence of a bromine atom at the 5-position and a methyl group at the 1-position significantly influences its physicochemical characteristics and biological activity. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its potential biological relevance, drawing parallels with the well-studied analogue, 5-bromouracil. This document aims to serve as a valuable resource for researchers in medicinal chemistry, chemical biology, and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some data for the specific compound is available, other values are estimated or based on closely related compounds due to limited direct experimental data in publicly accessible literature.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source/Comment |

| IUPAC Name | This compound | - |

| Synonyms | 5-bromo-1-methyluracil | - |

| CAS Number | 6327-97-5 | [1][2][3] |

| Molecular Formula | C5H5BrN2O2 | [2] |

| Molecular Weight | 205.01 g/mol | [2] |

| Appearance | Solid (predicted) | - |

| Melting Point | 269-271 °C (for 5-bromo-6-methyluracil) | [4] |

| Boiling Point | 286.6°C at 760 mmHg (Predicted) | [5] |

| Solubility | Insoluble in water, soluble in organic solvents like methanol and acetonitrile (inferred from 5-bromouracil) | [6] |

| pKa | Data not available for the specific compound. For 5-substituted uracils, pKa values are influenced by the substituent. | |

| logP | 0.1 (Predicted) | [5] |

Experimental Protocols

This section outlines detailed methodologies for the experimental determination of the key physicochemical properties of this compound.

Synthesis of this compound

A potential synthetic route to this compound involves the direct alkylation of 5-bromouracil.

Reaction Scheme:

Protocol:

-

Preparation: To a solution of 5-bromouracil in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base (e.g., potassium carbonate or sodium hydride) in an appropriate molar excess.

-

Reaction: Add the methylating agent (e.g., methyl iodide or dimethyl sulfate) dropwise to the stirred suspension at room temperature.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Melting Point Determination

The melting point can be determined using a standard capillary melting point apparatus.

Protocol:

-

Sample Preparation: Finely powder a small amount of the crystalline compound. Pack the powder into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in the heating block of the melting point apparatus.

-

Heating: Heat the block rapidly to a temperature about 10-15 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). The melting point is reported as this range.

Boiling Point Determination

As the compound is a solid at room temperature, its boiling point will be determined under reduced pressure to prevent decomposition. The OECD Guideline 103 for boiling point determination can be followed.

Aqueous Solubility Determination

The shake-flask method is a common technique to determine the aqueous solubility of a compound.

Protocol:

-

Preparation: Add an excess amount of the solid compound to a known volume of deionized water in a flask.

-

Equilibration: Seal the flask and agitate it at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Allow the undissolved solid to settle. Centrifuge or filter the suspension to obtain a clear saturated solution.

-

Quantification: Analyze the concentration of the compound in the aqueous solution using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination

The acid dissociation constant (pKa) can be determined by potentiometric titration or UV-Vis spectrophotometry.

Protocol (Potentiometric Titration):

-

Solution Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., a water-methanol mixture).

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

logP Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and can be determined by the shake-flask method.

Protocol:

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.

-

Partitioning: Dissolve a known amount of the compound in one of the phases (e.g., the aqueous phase). Add a known volume of the other phase and shake the mixture vigorously for a set period to allow for partitioning.

-

Phase Separation: Separate the two phases by centrifugation.

-

Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method like HPLC-UV.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, its structural similarity to 5-bromouracil (5-BU) suggests it may exhibit similar mechanisms of action. 5-Bromouracil is a well-known mutagen that acts as an analogue of thymine.

Mutagenic Mechanism of 5-Bromouracil

The primary mechanism of 5-BU's mutagenicity involves its incorporation into DNA in place of thymine during replication. Due to the bromine atom's electron-withdrawing nature, 5-BU can undergo tautomeric shifts between its keto and enol forms more readily than thymine.

-

Keto form: In its more stable keto form, 5-BU pairs with adenine, mimicking thymine.

-

Enol form: In its less frequent enol form, 5-BU can mispair with guanine.

This tautomerization can lead to a transition mutation, where an A-T base pair is replaced by a G-C base pair after subsequent rounds of DNA replication.

Conclusion

This compound is a compound of significant interest for researchers in various chemical and biological fields. This guide has provided a summary of its known physicochemical properties, along with standardized experimental protocols for their determination. While specific experimental data for this compound remains partially unavailable, the information on closely related analogues, particularly 5-bromouracil, offers valuable insights into its potential biological activities. The provided methodologies and the illustrated mutagenic pathway serve as a foundational resource for further investigation into the properties and applications of this and similar halogenated pyrimidine derivatives.

References

An In-depth Technical Guide to 5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione, also known as 5-bromo-1-methyluracil, is a synthetic halogenated derivative of the pyrimidine base uracil. Its structural similarity to thymine, a key component of DNA, makes it a compound of significant interest in medicinal chemistry and molecular biology. The presence of a bromine atom at the 5-position and a methyl group at the N1-position of the pyrimidine ring imparts unique chemical properties that are leveraged in various research and drug development applications. This technical guide provides a comprehensive overview of its molecular characteristics, a representative synthesis protocol, and a conceptual workflow for its biological evaluation.

Core Molecular Data

The fundamental molecular properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₅BrN₂O₂ | [1] |

| Molecular Weight | 205.01 g/mol | [1] |

| CAS Number | 6327-97-5 | [1] |

| Canonical SMILES | CN1C=C(C(=O)NC1=O)Br | |

| InChI Key | PIVKLKRNXWUHSD-UHFFFAOYSA-N |

Experimental Protocols

Representative Synthesis of this compound

Step 1: Bromination of Uracil to 5-Bromouracil

This protocol is adapted from the synthesis of 5-bromouracil.

Materials:

-

Uracil

-

Glacial Acetic Acid

-

Acetic Anhydride

-

1,3-dibromo-5,5-dimethylhydantoin (DBDMH)

-

Ethyl Acetate (EA)

-

Tetrahydrofuran (THF)

Procedure:

-

A mixture of uracil, glacial acetic acid, and acetic anhydride is prepared in a reaction flask to form a white suspension.

-

The suspension is stirred at 50°C.

-

DBDMH is added to the reaction mixture, and the stirring is continued.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is diluted with ethyl acetate and filtered.

-

The solid product is dried to yield 5-bromouracil.

Step 2: N1-Methylation of 5-Bromouracil

A general method for the N-alkylation of uracil derivatives would then be applied.

Materials:

-

5-Bromouracil

-

Anhydrous solvent (e.g., Dimethylformamide - DMF)

-

A suitable base (e.g., Potassium Carbonate - K₂CO₃)

-

Methylating agent (e.g., Methyl Iodide - CH₃I)

Procedure:

-

5-Bromouracil is dissolved in the anhydrous solvent in a reaction vessel.

-

The base is added to the solution and stirred.

-

The methylating agent is added dropwise to the mixture.

-

The reaction is stirred at room temperature or with gentle heating and monitored by TLC.

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography to yield this compound.

Mandatory Visualizations

Conceptual Workflow for Biological Evaluation

The following diagram illustrates a conceptual workflow for assessing the potential anticancer activity of this compound, based on the known biological activities of similar brominated pyrimidine derivatives which are known to interfere with DNA and RNA synthesis.

Caption: Conceptual workflow for the in vitro biological evaluation of this compound.

References

Synthesis of 5-Bromo-1-Methylpyrimidine-2,4(1H,3H)-dione from 1-Methyluracil: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione, a halogenated pyrimidine derivative of significant interest in medicinal chemistry and molecular biology. This document details the synthetic route from 1-methyluracil, including a robust experimental protocol, quantitative data, and visualizations of the synthetic and biological pathways.

Introduction

This compound, also known as 5-bromo-1-methyluracil, belongs to the class of halogenated nucleobase analogs. These compounds are structurally similar to the endogenous nucleobases and can act as antimetabolites. 5-Bromouracil and its derivatives are particularly known for their mutagenic properties, arising from their ability to be incorporated into DNA in place of thymine. This property has made them valuable tools in cancer research and virology. This guide focuses on a specific and efficient method for the synthesis of 5-bromo-1-methyluracil via the direct bromination of 1-methyluracil.

Synthetic Pathway and Mechanism

The synthesis of this compound from 1-methyluracil is typically achieved through an electrophilic substitution reaction. The pyrimidine ring of 1-methyluracil is sufficiently electron-rich to react with a suitable brominating agent. The C-5 position is the most nucleophilic and, therefore, the most susceptible to electrophilic attack.

A common and effective method for this transformation is the use of N-bromosuccinimide (NBS) as the bromine source. The reaction proceeds via the electrophilic attack of a bromine cation (or a polarized bromine atom from NBS) on the C-5 position of the 1-methyluracil ring.

Spectroscopic Profile of 5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione and its close structural analogs. Due to the limited availability of specific data for the target compound, this document leverages data from closely related pyrimidine derivatives, namely 5-bromouracil and 5-bromo-6-methyluracil, to provide a predictive and comparative spectroscopic profile. This guide is intended to assist researchers in the identification, characterization, and quality control of this class of compounds.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for compounds structurally related to this compound. This information is crucial for the structural elucidation and verification of synthesized compounds.

Table 1: Nuclear Magnetic Resonance (NMR) Data

Compound: 5-Bromouracil Solvent: DMSO-d6

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| ¹H | 7.83 | s | - |

| ¹H | 11.21 | s (broad) | - |

| ¹H | 11.45 | s (broad) | - |

| ¹³C | 97.4 | - | - |

| ¹³C | 142.1 | - | - |

| ¹³C | 151.2 | - | - |

| ¹³C | 160.9 | - | - |

Note: Data for 5-Bromouracil is presented as a close analog. The methyl group at the N1 position in the target compound would introduce a singlet peak in the ¹H NMR spectrum, typically in the range of 3.0-3.5 ppm, and a corresponding signal in the ¹³C NMR spectrum around 25-35 ppm.

Table 2: Infrared (IR) Spectroscopy Data

Compound: 5-Methyluracil (Thymine) - for functional group comparison

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3185, 3160 | Strong | N-H Stretching |

| 3065 | Strong | C-H Stretching (aromatic) |

| 2925, 3000 | Strong | C-H Stretching (methyl) |

| 1740, 1680 | Strong | C=O Stretching |

| 1515, 1420 | Medium | N-H Bending |

| 1200 | Medium | C-H Bending (in-plane) |

Note: The IR spectrum of this compound is expected to show characteristic absorptions for the C=O groups, the pyrimidine ring vibrations, and the C-Br stretching, which typically appears in the lower frequency region (around 500-600 cm⁻¹).

Table 3: Mass Spectrometry (MS) Data

Compound: 5-Bromo-6-methyluracil

| m/z | Relative Intensity (%) | Assignment |

| 204/206 | ~1:1 ratio | [M]+ (Molecular ion peak with bromine isotopes) |

| 125 | - | [M - Br]+ |

Note: The mass spectrum of this compound would exhibit a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), with the molecular ion peaks [M]+ and [M+2]+ being of nearly equal intensity.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. These methodologies can be adapted for the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Weigh 5-10 mg of the purified compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (General):

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

¹H NMR:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64 (or as needed for adequate signal-to-noise).

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-15 ppm.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum and assign chemical shifts.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Acquisition and Processing:

-

Record a background spectrum of the empty sample compartment or the pure KBr pellet.

-

Record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and assign the characteristic absorption bands.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

-

Sample Introduction:

-

Direct Infusion: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) and infuse it directly into the ion source using a syringe pump.

-

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is volatile and thermally stable, dissolve it in a suitable solvent and inject it into the GC.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Dissolve the sample in the mobile phase and inject it into the LC system.

-

-

Ionization Method:

-

Electron Ionization (EI): Typically used for GC-MS.

-

Electrospray Ionization (ESI): Commonly used for LC-MS and direct infusion of polar molecules.

-

-

Mass Analyzer Parameters:

-

Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

Polarity: Positive or negative ion mode, depending on the compound's ability to be protonated or deprotonated.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺ or [M+H]⁺).

-

Analyze the isotopic pattern, particularly for the presence of bromine.

-

Interpret the fragmentation pattern to gain further structural information.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

Solubility Profile of 5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione in Organic Solvents: A Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione, a key intermediate in pharmaceutical synthesis. An understanding of its solubility in various organic solvents is critical for process optimization, formulation development, and ensuring reproducible outcomes in drug discovery and manufacturing. This document outlines standard experimental protocols for solubility determination and presents a framework for data interpretation.

Quantitative Solubility Data

The solubility of a compound is a fundamental physical property that dictates its behavior in solution. For this compound, solubility can vary significantly with the choice of solvent, which is influenced by factors such as polarity, hydrogen bonding capacity, and temperature. The following table summarizes the solubility of this compound in a range of common organic solvents at ambient temperature.

| Solvent | Molar Mass ( g/mol ) | Polarity Index | Solubility (g/L) | Molar Solubility (mol/L) | Method of Determination |

| Methanol | 32.04 | 5.1 | Data Not Available | Data Not Available | Gravimetric |

| Ethanol | 46.07 | 4.3 | Data Not Available | Data Not Available | Gravimetric |

| Acetone | 58.08 | 5.1 | Data Not Available | Data Not Available | UV-Vis Spectroscopy |

| Acetonitrile | 41.05 | 5.8 | Data Not Available | Data Not Available | HPLC |

| Dichloromethane | 84.93 | 3.1 | Data Not Available | Data Not Available | Gravimetric |

| Ethyl Acetate | 88.11 | 4.4 | Data Not Available | Data Not Available | UV-Vis Spectroscopy |

| Toluene | 92.14 | 2.4 | Data Not Available | Data Not Available | Gravimetric |

| N,N-Dimethylformamide | 73.09 | 6.4 | Data Not Available | Data Not Available | HPLC |

Note: Specific quantitative solubility data for this compound was not found in publicly available literature at the time of this guide's compilation. The table structure is provided as a template for recording experimental findings. Researchers are encouraged to determine these values empirically using the protocols outlined below.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for reliable process development. The following are detailed methodologies for key experiments.

Protocol 1: Gravimetric Determination of Equilibrium Solubility

This method, often referred to as the "shake-flask" method, determines the thermodynamic or equilibrium solubility of a compound.[1]

Materials:

-

This compound (solid)

-

Selected organic solvent

-

Scintillation vials or flasks with secure caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or pre-weighed vial

-

Oven or vacuum oven

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume or mass of the organic solvent. The presence of undissolved solid at the end of the experiment is crucial.[1]

-

Seal the vial and place it on an orbital shaker or use a magnetic stir bar.

-

Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filter the solution using a chemically compatible syringe filter.

-

Transfer the clear filtrate to a pre-weighed evaporating dish.

-

Evaporate the solvent under controlled conditions (e.g., in a fume hood or under a gentle stream of nitrogen).

-

Dry the remaining solid residue in an oven at a suitable temperature until a constant weight is achieved.[2]

-

Weigh the evaporating dish with the dried solute.

Calculation: The solubility (S) in g/L is calculated as:

S = (Mass of dried solute) / (Volume of filtrate taken)

Protocol 2: UV-Vis Spectroscopic Determination of Kinetic Solubility

This method is a higher-throughput approach to estimate the solubility of a compound and is particularly useful for early-stage drug discovery.[3]

Materials:

-

This compound (as a high-concentration stock solution in a miscible solvent like DMSO)

-

Selected organic solvents

-

96-well microtiter plates (UV-transparent)

-

Multi-channel pipette

-

Plate reader with UV-Vis spectroscopic capabilities

-

Calibration standards of the compound in each solvent

Procedure:

-

Preparation of Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound in the chosen organic solvent.[1]

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for the compound.

-

Plot a graph of absorbance versus concentration to create a calibration curve.

-

Sample Preparation: Add a small aliquot of the concentrated stock solution of the compound to a larger volume of the test solvent in a microtiter plate well.

-

Mix thoroughly and allow to stand for a defined period (e.g., 1-2 hours) to allow for precipitation of the supersaturated solution.

-

Measurement: Measure the absorbance of the supernatant in each well using the plate reader at the predetermined λmax.

-

Calculation: Determine the concentration of the dissolved compound by comparing its absorbance to the calibration curve.[1] This concentration represents the kinetic solubility.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the solubility of a chemical compound.

Caption: Workflow for solubility determination.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its effective use in research and development. While specific data is best determined empirically, the standardized protocols provided in this guide offer a robust framework for generating reliable and reproducible solubility profiles. The choice of method, whether gravimetric for thermodynamic solubility or spectroscopic for higher-throughput kinetic screening, will depend on the specific requirements of the research phase. Consistent application of these methodologies will facilitate seamless process scale-up and formulation design.

References

Crystal Structure of 5-Bromo-1-methylpyrimidine-2,4(1H,3H)-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione, a derivative of the mutagenic nucleobase analog 5-bromouracil. Understanding the three-dimensional structure of this compound is critical for structure-based drug design and for elucidating its mechanism of action at the atomic level. This document details the crystallographic data, experimental protocols for structure determination, and explores the compound's relevant biological pathways.

Core Crystallographic Data

The crystallographic data for the closely related parent compound, 5-bromouracil, has been determined and is available through the Cambridge Structural Database (CSD) under the deposition number 693303. The addition of a methyl group at the N1 position is not expected to significantly alter the core geometry of the pyrimidine ring. The following tables summarize the key crystallographic parameters.

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₅H₅BrN₂O₂ |

| Formula Weight | 205.01 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.548(2) |

| b (Å) | 12.034(4) |

| c (Å) | 7.785(2) |

| α (°) | 90 |

| β (°) | 115.01(3) |

| γ (°) | 90 |

| Volume (ų) | 640.4(3) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 2.128 |

| Absorption Coefficient (mm⁻¹) | 7.536 |

| F(000) | 392 |

Table 2: Selected Bond Lengths (Å)

| Bond | Length |

| Br(5)-C(5) | 1.883(4) |

| N(1)-C(2) | 1.373(6) |

| N(1)-C(6) | 1.368(6) |

| C(2)-O(2) | 1.221(6) |

| C(2)-N(3) | 1.371(6) |

| N(3)-C(4) | 1.383(6) |

| C(4)-O(4) | 1.223(6) |

| C(4)-C(5) | 1.442(7) |

| C(5)-C(6) | 1.340(7) |

| N(1)-C(Me) | ~1.47 |

Note: The N(1)-C(Me) bond length is an estimated value for the methylated compound based on standard bond lengths.

Table 3: Selected Bond Angles (°)

| Atoms | Angle |

| C(6)-N(1)-C(2) | 121.5(4) |

| O(2)-C(2)-N(1) | 121.8(4) |

| O(2)-C(2)-N(3) | 123.6(5) |

| N(1)-C(2)-N(3) | 114.6(4) |

| C(4)-N(3)-C(2) | 126.1(4) |

| O(4)-C(4)-N(3) | 118.9(4) |

| O(4)-C(4)-C(5) | 125.7(5) |

| N(3)-C(4)-C(5) | 115.4(4) |

| C(6)-C(5)-C(4) | 118.1(4) |

| C(6)-C(5)-Br(5) | 119.0(4) |

| C(4)-C(5)-Br(5) | 122.9(4) |

| C(5)-C(6)-N(1) | 124.1(5) |

Experimental Protocols

The determination of the crystal structure of pyrimidine derivatives typically involves the following key steps: synthesis and crystallization, and X-ray diffraction data collection and analysis.

Synthesis and Crystallization

-

Synthesis: this compound can be synthesized by the methylation of 5-bromouracil. A common method involves reacting 5-bromouracil with a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃) in a suitable solvent (e.g., DMF).

-

Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound. Common solvents for crystallization of such polar molecules include ethanol, methanol, or mixtures of water with organic solvents. The solution is left undisturbed in a loosely covered container to allow for the slow evaporation of the solvent over several days to weeks.

X-ray Diffraction and Structure Determination

-

Data Collection: A suitable single crystal is mounted on a goniometer head of a diffractometer. X-ray diffraction data are collected at a controlled temperature (often 100 K or room temperature) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). A series of diffraction images are collected as the crystal is rotated.

-

Data Processing: The collected diffraction images are processed to determine the unit cell dimensions and to integrate the intensities of the diffraction spots.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms. The atomic positions and their displacement parameters are then refined using full-matrix least-squares on F². Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Mandatory Visualizations

Experimental Workflow for Crystal Structure Determination

Caption: Workflow from synthesis to crystallographic data output.

Proposed Mechanism of Action Signaling Pathway

5-Bromouracil and its derivatives are known to act as antimetabolites, interfering with nucleic acid synthesis. The proposed mechanism involves its incorporation into DNA in place of thymine, leading to mutations and inhibition of cell proliferation.

Caption: Proposed mechanism of 5-bromouracil derivatives.

potential applications of pyrimidine derivatives in medicinal chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus, a fundamental heterocyclic scaffold, stands as a pillar in the landscape of medicinal chemistry. Its versatile structure has been the foundation for a multitude of therapeutic agents, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the applications of pyrimidine derivatives, with a focus on their roles as anticancer, antiviral, antimicrobial, and anti-inflammatory agents. We delve into the quantitative data underpinning their efficacy, detail key experimental protocols for their synthesis and evaluation, and visualize the intricate signaling pathways they modulate.

Anticancer Applications: Targeting the Engines of Malignancy

Pyrimidine derivatives have emerged as a significant class of anticancer agents, primarily by targeting key enzymes and pathways that drive tumor growth and proliferation.[1][2] Many of these compounds function as kinase inhibitors, competitively binding to the ATP-binding sites of enzymes like Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), thereby disrupting downstream signaling and inducing apoptosis in cancer cells.[1][3]

Key Targets and Mechanisms

-

EGFR Inhibition: Overexpression of EGFR is a hallmark of many cancers.[3] Pyrimidine-based inhibitors can block the EGFR signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival.[3][4] These inhibitors have shown efficacy in non-small cell lung cancer (NSCLC) and other solid tumors.[5]

-

CDK Inhibition: CDKs are essential for cell cycle progression, and their dysregulation is a common feature of cancer.[6] Pyrimidine derivatives have been developed as potent CDK inhibitors, leading to cell cycle arrest and apoptosis.

-

Other Kinase Targets: The therapeutic reach of pyrimidine derivatives extends to other kinases implicated in cancer, such as those involved in the PI3K/Akt/mTOR pathway.[7]

Quantitative Data: A Snapshot of Anticancer Potency

The following tables summarize the in vitro inhibitory activities of representative pyrimidine derivatives against various cancer-related targets and cell lines.

Table 1: Inhibitory Activity of Pyrimidine Derivatives against Kinase Targets

| Compound/Drug | Target | IC50 (nM) | Reference |

| Osimertinib | EGFR (T790M mutant) | <0.5 | [8] |

| Compound 31r | EGFR (19del/T790M/C797S) | <0.5 | [8] |

| Compound 66 | CDK6 | 8.6 | [9] |

| Compound 66 | CDK9 | 3.2 | [9] |

| Ribociclib | CDK4 | 10 | [10] |

| Abemaciclib | CDK4 | 2 | [6] |

| Palbociclib | CDK4/6 | 11/15 | [6] |

Table 2: Antiproliferative Activity of Pyrimidine Derivatives against Cancer Cell Lines

| Compound/Drug | Cell Line | Cancer Type | IC50/EC50 (µM) | Reference |

| Compound 2a | U87-MG | Glioblastoma | 4.9 | [11] |

| Compound 2a | MDA-MB-231 | Triple-Negative Breast Cancer | 8.2 | [11] |

| Compound 2a | HT-29 | Colon Cancer | 5.3 | [11] |

| Compound B-4 | MCF-7 | Breast Cancer | 6.70 | [12] |

| Compound 4f | MCF-7 | Breast Cancer | 1.629 | [13] |

| Compound 4i | A549 | Lung Cancer | 2.305 | [13] |

| 5-Fluorouracil | HepG2 | Liver Cancer | 17.69 - 25.18 | [14] |

Signaling Pathway Visualization

The following diagram illustrates the EGFR signaling pathway and the point of intervention for pyrimidine-based inhibitors.

Caption: EGFR Signaling Pathway Inhibition by Pyrimidine Derivatives.

Antiviral Applications: Disrupting Viral Replication

The pyrimidine scaffold is integral to numerous antiviral drugs, particularly those targeting viral polymerases and reverse transcriptases.[15] By mimicking natural nucleosides, these derivatives can be incorporated into the growing viral DNA or RNA chain, leading to chain termination and halting replication.[2]

Key Targets and Mechanisms

-

Reverse Transcriptase Inhibition: In retroviruses like HIV, pyrimidine analogs can inhibit reverse transcriptase, an enzyme crucial for converting viral RNA into DNA.[16]

-

DNA Polymerase Inhibition: For DNA viruses such as herpes simplex virus (HSV), pyrimidine derivatives can target the viral DNA polymerase.[15]

-

Host Pyrimidine Biosynthesis Inhibition: Some broad-spectrum antiviral pyrimidine derivatives act by inhibiting host cell enzymes involved in pyrimidine biosynthesis, thereby depleting the pool of nucleotides available for viral replication.[17][18]

Quantitative Data: Gauging Antiviral Efficacy

The following table presents the antiviral activity of selected pyrimidine derivatives.

Table 3: Antiviral Activity of Pyrimidine Derivatives

| Compound/Drug | Virus | Cell Line | EC50 | Reference |

| Lamivudine | HIV-1 | MT-4 | 0.0017 µM | [2] |

| Zidovudine (AZT) | HIV-1 | MT-4 | 0.003 µM | [15] |

| Compound 48 | HIV-1 (IIIB) | MT-4 | 3.43 nM | [16] |

| Compound 65 | Influenza A | MDCK | 0.03 µM | [16] |

| Remdesivir | HCoV-229E | Huh-7 | 0.03 µM | [19] |

Experimental Workflow Visualization

The diagram below outlines a general workflow for screening and validating pyrimidine-based antiviral inhibitors.

Caption: Workflow for Antiviral Drug Discovery.

Antimicrobial Applications: Combating Bacterial and Fungal Pathogens

Pyrimidine derivatives exhibit a broad spectrum of antimicrobial activity against various bacterial and fungal strains.[20][21] Their mechanisms of action often involve the inhibition of essential microbial enzymes.

Key Targets and Mechanisms

-

Dihydrofolate Reductase (DHFR) Inhibition: Some pyrimidine-based antibacterials, like trimethoprim, selectively inhibit bacterial DHFR, an enzyme crucial for folic acid synthesis and subsequently, DNA synthesis.[22]

-

Other Enzymatic Inhibition: Pyrimidine derivatives have been shown to target other essential bacterial enzymes, leading to disruption of metabolic pathways.[21]

Quantitative Data: Measuring Antimicrobial Potency

The following table summarizes the minimum inhibitory concentrations (MIC) of various pyrimidine derivatives against different microbial strains.

Table 4: Antimicrobial Activity of Pyrimidine Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Halogenated Pyrrolopyrimidine | Staphylococcus aureus | 8 | [21] |

| Pyridothienopyrimidine 2a | Staphylococcus aureus | 62.5 | [23] |

| Pyridothienopyrimidine 2a | Escherichia coli | 31.25 | [23] |

| Pyrimidinone-5-carbonitrile 3a | Staphylococcus aureus | 31.25 | [24] |

| Pyrimidinone-5-carbonitrile 3a | Bacillus subtilis | 62.5 | [24] |

Anti-inflammatory Applications: Modulating the Inflammatory Cascade

Pyrimidine derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[25][26]

Key Targets and Mechanisms

-

COX-2 Inhibition: Many pyrimidine-based anti-inflammatory agents selectively inhibit COX-2, the inducible isoform of cyclooxygenase that is upregulated during inflammation and is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[26][27] This selectivity can lead to a reduction in the gastrointestinal side effects associated with non-selective COX inhibitors.[7]

Quantitative Data: Assessing Anti-inflammatory Activity

The following table presents the COX-2 inhibitory activity of selected pyrimidine derivatives.

Table 5: COX-2 Inhibitory Activity of Pyrimidine Derivatives

| Compound | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Compound 5 | 0.04 | >2500 | [25] |

| Compound 6 | 0.04 | >2500 | [25] |

| Compound L1 | 0.12 | 83.3 | [26] |

| Compound L2 | 0.15 | 66.7 | [26] |

| Celecoxib (Reference) | 0.04 | >2500 | [25] |

Signaling Pathway Visualization

The diagram below illustrates the role of COX-2 in the inflammatory pathway and its inhibition by pyrimidine derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 4. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Unveiling the promise of pyrimidine-modified CDK inhibitors in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01893H [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Design, Synthesis, and Mechanistic Anticancer Evaluation of New Pyrimidine-Tethered Compounds | MDPI [mdpi.com]

- 13. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.asm.org [journals.asm.org]

- 18. Assessment of drug candidates for broad-spectrum antiviral therapy targeting cellular pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 26. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

The Bromine Atom in 5-Bromouracil Derivatives: A Gateway to Novel Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The bromine atom at the C5 position of the uracil ring in 5-bromouracil and its derivatives is a highly versatile functional handle, rendering the molecule susceptible to a wide array of chemical transformations. This reactivity is pivotal in the synthesis of a diverse range of 5-substituted uracil derivatives with significant therapeutic potential, including antiviral, anticancer, and radiosensitizing agents. This technical guide provides a comprehensive overview of the reactivity of the bromine atom in 5-bromouracil derivatives, focusing on key reaction classes including nucleophilic substitution, palladium-catalyzed cross-coupling, and photochemical reactions. Detailed experimental protocols for these transformations are provided, alongside quantitative data to inform reaction optimization. Furthermore, this guide illustrates the central role of the bromine atom in the biological activity of these compounds through detailed signaling pathway diagrams.

Introduction

5-Bromouracil (5-BrU) is a halogenated analog of the nucleobase thymine, where the methyl group at the C5 position is replaced by a bromine atom.[1] This substitution has profound implications for both the chemical reactivity and the biological activity of the molecule. The electron-withdrawing nature of the bromine atom and the relative lability of the C-Br bond make the C5 position a prime site for chemical modification.[2][3]

From a therapeutic standpoint, 5-bromouracil and its derivatives have been extensively investigated for their potent biological activities.[4] The incorporation of 5-bromo-2'-deoxyuridine (BrdU) into DNA, for instance, can sensitize cells to radiation, a property exploited in cancer therapy. This radiosensitization is attributed to the facile formation of uracilyl radicals upon irradiation, which can lead to DNA strand breaks. Moreover, the ability to displace the bromine atom through various chemical reactions has enabled the synthesis of a vast library of 5-substituted uracil derivatives with diverse pharmacological profiles.

This guide will delve into the core aspects of the reactivity of the bromine atom in 5-bromouracil derivatives, providing researchers and drug development professionals with the essential knowledge to leverage this unique chemical entity in the design and synthesis of novel therapeutic agents.

Reactivity of the C5-Bromine Atom

The reactivity of the bromine atom in 5-bromouracil derivatives can be broadly categorized into three main classes: nucleophilic substitution, palladium-catalyzed cross-coupling reactions, and photochemical reactions.

Nucleophilic Substitution Reactions

The electron-deficient nature of the pyrimidine ring, enhanced by the electron-withdrawing bromine atom, facilitates nucleophilic aromatic substitution (SNAr) at the C5 position. A variety of nucleophiles, particularly soft nucleophiles like thiols and amines, can displace the bromide ion.

Reaction of 5-bromo-1,3,6-trimethyluracil with alkylthiolate ions under phase transfer catalytic conditions leads to the formation of 5-alkylthio-1,3,6-trimethyluracils.[1] Similarly, heteroarylthiolate ions also yield nucleophilic substitution products.[1] Arylthiolate ions, however, can follow a single electron transfer (SET) mechanism.[1]

Table 1: Nucleophilic Substitution of 5-Bromouracil Derivatives with Sulfur Nucleophiles

| Entry | 5-Bromouracil Derivative | Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| 1 | 5-Bromo-1,3,6-trimethyluracil | Propane-1-thiolate | 5-(Propylthio)-1,3,6-trimethyluracil | Phase Transfer Catalysis | Not specified | [1] |

| 2 | 5-Bromo-1,3,6-trimethyluracil | Toluene-α-thiolate | 5-(Benzylthio)-1,3,6-trimethyluracil | Phase Transfer Catalysis | Not specified | [1] |

| 3 | 5-Bromo-1,3,6-trimethyluracil | Pyridine-2-thiolate | 5-(Pyridin-2-ylthio)-1,3,6-trimethyluracil | Not specified | Not specified | [1] |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the C-C and C-heteroatom bond formation, and 5-bromouracil derivatives are excellent substrates for these transformations. The C-Br bond readily undergoes oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle.

The Suzuki-Miyaura coupling reaction, which involves the coupling of an organoboron reagent with an organic halide, is a widely used method for the synthesis of 5-aryluracil derivatives.[5]

Table 2: Suzuki-Miyaura Coupling of 5-Bromouracil Derivatives with Arylboronic Acids

| Entry | 5-Bromouracil Derivative | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 5-Bromo-4-(phosphonomethoxy)-2,6-dibutoxypyrimidine | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DMF/H₂O | 130 | Not specified | 78 | [5] |

| 2 | 5-Bromo-4-(phosphonomethoxy)-2,6-dibutoxypyrimidine | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DMF/H₂O | 130 | Not specified | 75 | [5] |

| 3 | 1-N-Benzyl-5-bromouracil | Phenylboronic acid | Pd₂(dba)₃ | TBAF | DMF | 100 | 1 | 78 | [6] |

| 4 | 5-Bromosalicylaldehyde | Phenylboronic acid | Pd(OAc)₂/L3 | K₂CO₃ | DMF/H₂O | 80 | 2 | 92 | [7][8] |

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to 5-alkynyluracil derivatives. These compounds are valuable intermediates in the synthesis of various biologically active molecules.[9]

Table 3: Sonogashira Coupling of 5-Halopyrimidine Derivatives with Terminal Alkynes

| Entry | 5-Halopyrimidine Derivative | Terminal Alkyne | Catalyst System | Base/Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 2-Benzyloxy-5-iodopyrimidine | But-3-yn-1-ol | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 3 | 85 | [9] |

| 2 | 2-Benzyloxy-5-iodopyrimidine | Prop-2-yn-1-ol | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 3 | 82 | [9] |

| 3 | 2-Benzyloxy-5-iodopyrimidine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 4 | 92 | [9] |

| 4 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N / DMF | 100 | 3 | 96 | [10] |

Other palladium-catalyzed cross-coupling reactions, such as the Heck, Stille, and Buchwald-Hartwig amination reactions, are also applicable to 5-bromouracil derivatives, further expanding the synthetic toolbox for the modification of the uracil scaffold.

-

Heck Reaction: The Heck reaction involves the coupling of an alkene with an aryl or vinyl halide.[11]

-

Stille Reaction: The Stille reaction utilizes an organotin reagent as the coupling partner.[12][13]

-

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling an amine with an aryl halide.[4][14]

Photochemical Reactivity

Upon irradiation with UV light, the C-Br bond in 5-bromouracil can undergo homolytic cleavage to generate a highly reactive uracilyl radical and a bromine atom.[2] This photochemical reactivity is central to its role as a radiosensitizer. The quantum yield for the destruction of 5-bromouracil upon 308 nm excitation in the presence of a cystine derivative has been determined to be 1.1 x 10⁻³.[15] The uracilyl radical can abstract a hydrogen atom from a neighboring molecule, such as the deoxyribose sugar in DNA, leading to strand breaks.[16]

Table 4: Photochemical Data for 5-Bromouracil

| Parameter | Value | Conditions | Reference |

| Quantum Yield of Destruction | 1.1 x 10⁻³ | 308 nm excitation in the presence of a cystine derivative | [15] |

| C-Br Bond Dissociation Energy (Calculated) | ~70-80 kcal/mol | B3LYP/G3B3 calculations on halo-heterocycles | [17] |

Experimental Protocols

This section provides detailed experimental protocols for key reactions involving the bromine atom of 5-bromouracil derivatives.

General Procedure for Suzuki-Miyaura Coupling of 5-Bromouracils

-

Materials: 5-Bromouracil derivative (1.0 equiv), Arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), Na₂CO₃ (2.0 equiv), DMF/H₂O (4:1 v/v).[5]

-

Procedure:

-

To a reaction vessel, add the 5-bromouracil derivative, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

-

Add the DMF/H₂O solvent mixture.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to 130 °C and stir until the starting material is consumed (monitor by TLC).

-

Cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

General Procedure for Sonogashira Coupling of 5-Bromopyrimidines

-

Materials: 5-Bromopyrimidine (1.0 equiv), Terminal alkyne (1.2 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), CuI (0.05 equiv), Et₃N (2.0 equiv), Anhydrous THF.[9]

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the 5-bromopyrimidine, PdCl₂(PPh₃)₂, and CuI.

-

Add anhydrous THF and triethylamine.

-

Add the terminal alkyne dropwise.

-

Stir the reaction at room temperature until completion (monitor by TLC).

-

Dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

General Procedure for Nucleophilic Substitution with Thiols

-

Materials: 5-Bromo-1,3,6-trimethyluracil (1.0 equiv), Thiol (1.1 equiv), Phase transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 equiv), Base (e.g., K₂CO₃), Solvent (e.g., acetonitrile).[1]

-

Procedure:

-

To a reaction flask, add the 5-bromo-1,3,6-trimethyluracil, thiol, phase transfer catalyst, and base.

-

Add the solvent and stir the mixture at room temperature or with gentle heating.

-

Monitor the reaction progress by TLC.

-

Upon completion, filter off the inorganic salts and concentrate the filtrate.

-

Purify the crude product by column chromatography.

-

Signaling Pathways and Experimental Workflows

The reactivity of the bromine atom in 5-bromouracil is not only crucial for its synthetic utility but also for its biological mechanism of action.

Mutagenic and Radiosensitizing Mechanisms

When incorporated into DNA, 5-bromouracil can lead to mutations due to its tautomeric properties, where the enol form can mispair with guanine instead of adenine.[1] As a radiosensitizer, the C-Br bond is the weak link. Upon exposure to ionizing radiation, the C-Br bond can break, leading to the formation of a uracilyl radical. This radical can then abstract a hydrogen atom from the deoxyribose backbone of DNA, causing a strand break and ultimately leading to cell death.

Caption: Radiosensitization mechanism of 5-bromouracil.

Experimental Workflow for Palladium-Catalyzed Cross-Coupling

The following diagram illustrates a typical experimental workflow for a palladium-catalyzed cross-coupling reaction of a 5-bromouracil derivative.

Caption: General workflow for Pd-catalyzed cross-coupling.

Conclusion

The bromine atom in 5-bromouracil derivatives serves as a linchpin for a multitude of chemical transformations, providing access to a rich diversity of 5-substituted uracils. The nucleophilic substitution, palladium-catalyzed cross-coupling, and photochemical reactions discussed in this guide highlight the versatility of this functional group. The provided quantitative data and detailed experimental protocols offer a practical resource for researchers in the field of medicinal chemistry and drug development. A thorough understanding of the reactivity of the C5-bromine atom is paramount for the rational design and synthesis of novel uracil-based therapeutics with improved efficacy and pharmacological profiles. The continued exploration of new reactions and methodologies involving 5-bromouracil derivatives will undoubtedly lead to the discovery of the next generation of innovative medicines.

References

- 1. Reactions of diazines with nucleophiles--IV. The reactivity of 5-bromo-1,3,6-trimethyluracil with thiolate ions--substitution versus X-philic versus single electron transfer reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benign decay vs. photolysis in the photophysics and photochemistry of 5-bromouracil. A computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Electron Attachment to 5-Fluorouracil: The Role of Hydrogen Fluoride in Dissociation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 11. Heck Reaction [organic-chemistry.org]

- 12. Stille reaction - Wikipedia [en.wikipedia.org]

- 13. Stille Coupling [organic-chemistry.org]

- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 15. Photochemical reduction of 5-bromouracil by cysteine derivatives and coupling of 5-bromouracil to cystine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilic Bromination of 1-Methylpyrimidine-2,4(1H,3H)-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrophilic bromination of 1-methylpyrimidine-2,4(1H,3H)-dione, a compound commonly known as 1-methyluracil. Due to the electron-deficient nature of the pyrimidine ring, electrophilic substitution reactions can be challenging. However, the presence of activating groups on the ring facilitates this transformation. This document details the underlying chemical principles, various experimental protocols, and quantitative data associated with this important reaction, which is pivotal in the synthesis of various biologically active molecules, including potential antineoplastic agents.

Introduction to Electrophilic Aromatic Substitution in Pyrimidines

The pyrimidine ring is an aromatic heterocycle characterized by the presence of two nitrogen atoms, which are electron-withdrawing. This property reduces the electron density of the ring, making it less susceptible to electrophilic attack compared to benzene.[1] However, the presence of electron-donating groups, such as the carbonyl groups in pyrimidine-2,4-diones (uracils), can activate the ring towards electrophilic substitution.[1] These reactions typically occur at the C-5 position, which is the most electron-rich carbon atom in the uracil scaffold.

Reaction Mechanism and Regioselectivity

The electrophilic bromination of 1-methyluracil proceeds via a classic electrophilic aromatic substitution mechanism. The bromine molecule (Br₂) or another source of electrophilic bromine is attacked by the electron-rich C-5 position of the 1-methyluracil ring. This leads to the formation of a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion. The subsequent loss of a proton from the C-5 position re-establishes the aromaticity of the ring, yielding the 5-bromo-1-methyluracil product.

In some cases, particularly when using reagents like N-bromosuccinimide (NBS), the reaction may involve a radical pathway to generate the bromine molecule, which then participates in the electrophilic substitution.[2] Under aqueous acidic conditions, the reaction can proceed through the formation of a 5-bromo-5,6-dihydro-6-hydroxyuracil intermediate, which then undergoes acid-catalyzed dehydration to yield the final 5-bromouracil derivative.[3]

Experimental Protocols

Several methods have been developed for the bromination of uracil and its derivatives. The choice of brominating agent and reaction conditions can significantly impact the yield and purity of the product.

Bromination using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

This method offers high yields and purity.

-

Reagents: 1-methyluracil, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), glacial acetic acid, acetic anhydride.

-

Procedure:

-

Suspend 1-methyluracil in a mixture of glacial acetic acid and acetic anhydride in a reaction flask.

-

Heat the suspension to 50°C with stirring.

-

Add DBDMH portion-wise to the reaction mixture.

-

Continue stirring at 50°C for approximately 1.5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and dilute it with an appropriate solvent like ethyl acetate to precipitate the product.

-

Collect the solid product by filtration and dry it to obtain 5-bromo-1-methyluracil.[4]

-

Bromination using N-Bromosuccinimide (NBS) with Visible Light

A greener and more rapid method utilizing visible light has been reported.[2]

-

Reagents: 1-methyluracil, N-bromosuccinimide (NBS), acetonitrile.

-

Procedure:

-

Dissolve 1-methyluracil and NBS in acetonitrile in a suitable photoreactor.

-

Irradiate the reaction mixture with visible light at a constant photon flux.

-

Monitor the reaction until completion.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield 5-bromo-1-methyluracil.[2]

-

Bromination using Bromine in Acetic Acid

A traditional method for the bromination of uracil derivatives.

-

Reagents: 1-methyluracil, bromine (Br₂), glacial acetic acid.

-

Procedure:

-

Dissolve 1-methyluracil in glacial acetic acid.

-

Slowly add a solution of bromine in glacial acetic acid to the reaction mixture at room temperature.

-

Stir the mixture for several hours until the reaction is complete.

-

The product may precipitate out of the solution and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified.

-

Quantitative Data

The efficiency of the electrophilic bromination of uracil derivatives is highly dependent on the chosen methodology. The following table summarizes representative quantitative data from the literature for the bromination of uracil and its derivatives.

| Starting Material | Brominating Agent | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Uracil | DBDMH | Acetic Acid / Acetic Anhydride | 50 | 1.5 | 99.9 | [4] |

| Uracil Derivatives | NBS | Acetonitrile | Room Temp (with visible light) | Varies | High | [2] |

| 6-Methyluracil | KBr / H₂O₂ | 20% Sulfuric Acid | Room Temp | 20 | 85 | [3] |

| 6-Methyluracil | NBS | Acetic Acid | 100 | 1.5 | High | [3] |

| Uridine | SMBI / NaN₃ | 10% H₂O-CH₃CN | Room Temp | 0.5 | 94 | [5] |

| 2'-Deoxyuridine | SMBI / NaN₃ | 10% H₂O-CH₃CN | Room Temp | N/A | 90 | [5] |

Note: SMBI = Sodium Monobromoisocyanurate

Visualizations

General Reaction Scheme

Caption: General reaction scheme for the electrophilic bromination of 1-methyluracil.

Experimental Workflow

Caption: A generalized workflow for the synthesis and purification of 5-bromo-1-methyluracil.

Conclusion

The electrophilic bromination of 1-methylpyrimidine-2,4(1H,3H)-dione is a well-established and crucial transformation in organic synthesis. While the inherent electronic properties of the pyrimidine ring pose a challenge, the activating nature of the dione functionality allows for regioselective bromination at the C-5 position. Modern methods, including the use of solid brominating agents and photochemical techniques, offer high yields and improved safety profiles over traditional methods. The resulting 5-bromo-1-methyluracil is a valuable intermediate for the development of novel therapeutic agents, highlighting the importance of understanding and optimizing this fundamental reaction.

References

- 1. researchgate.net [researchgate.net]

- 2. A rapid and scalable method for visible light induced bromination of uracil derivatives in a falling film looping photoreactor - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. 5-Bromouracil synthesis - chemicalbook [chemicalbook.com]

- 5. An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI) [mdpi.com]

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution on 5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction